4-(2-Benzyl-1,3-dioxolan-2-yl)benzonitrile
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Overview
Description
4-(2-Benzyl-1,3-dioxolan-2-yl)benzonitrile is a chemical compound with the molecular formula C16H15NO2 It is characterized by the presence of a benzyl group attached to a dioxolane ring, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzyl-1,3-dioxolan-2-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the dioxolane ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from 60°C to 80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(2-Benzyl-1,3-dioxolan-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
4-(2-Benzyl-1,3-dioxolan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(2-Benzyl-1,3-dioxolan-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The dioxolane ring and nitrile group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromomethyl-1,3-dioxolan-2-yl)benzonitrile
- 2-(4-Cyanophenyl)-1,3-dioxolane
- 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile
Uniqueness
4-(2-Benzyl-1,3-dioxolan-2-yl)benzonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the benzyl and dioxolane groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
CAS No. |
917364-15-9 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4-(2-benzyl-1,3-dioxolan-2-yl)benzonitrile |
InChI |
InChI=1S/C17H15NO2/c18-13-15-6-8-16(9-7-15)17(19-10-11-20-17)12-14-4-2-1-3-5-14/h1-9H,10-12H2 |
InChI Key |
KTFTYUCDVNKLBU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CC2=CC=CC=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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